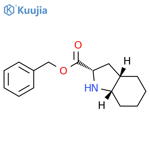

- Pharmaceutical intermediate for synthesizing ace inhibitors and the use thereof, United States, , ,

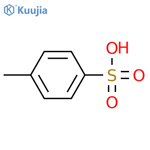

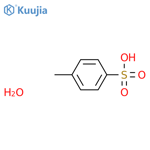

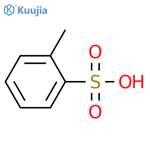

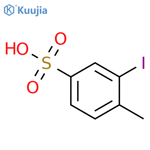

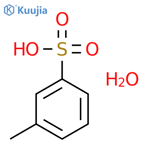

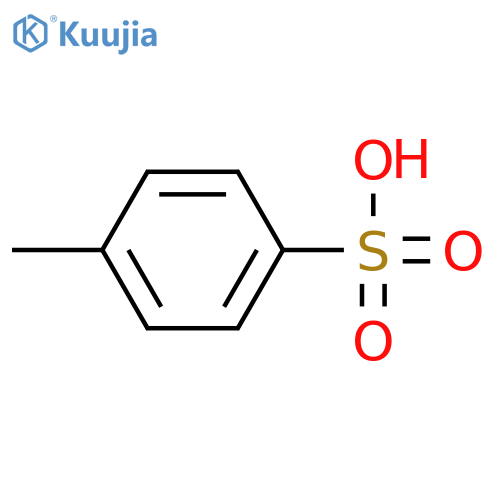

Cas no 104-15-4 (4-methylbenzene-1-sulfonic acid)

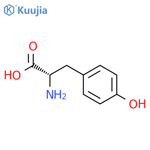

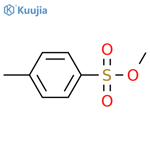

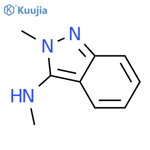

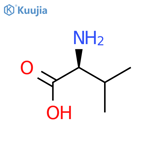

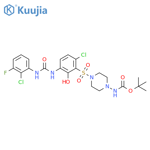

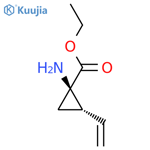

4-メチルベンゼン-1-スルホン酸(p-トルエンスルホン酸)は、強力な有機スルホン酸の一種であり、化学式C7H8O3Sで表される。この化合物は、有機合成において優れた酸性触媒として広く利用されており、エステル化やフリーデル・クラフツ反応などの反応において高い効率を示す。水や有機溶媒に対する溶解性が良好で、取り扱いが比較的容易である点も特徴。また、結晶性が高く、精製がしやすいため、実験室から工業スケールまで幅広く応用可能。腐食性を有するため、取り扱い時には適切な保護具が必要となる。

104-15-4 structure

商品名:4-methylbenzene-1-sulfonic acid

4-methylbenzene-1-sulfonic acid 化学的及び物理的性質

名前と識別子

-

- 4-Methylbenzenesulfonic acid

- Methylbenzenesulfonic acid

- PTSA

- toluene-4-sulfonic acid

- Toluenesulfonic acid

- Tosic acid

- P-Toluene Sulfonic Acid

- p-Toluenesulfonic acid monohydrate

- P-Toluene Sulphonic Acid

- para toluene sulfonic acid

- para toluene sulphonic acid

- PTS ACID

- TL65

- TsOH

- TL65LS

- TSA-95

- Tsa-hp

- Tsa-mh

- TSA-65W

- TSA-65M

- Eltesol

- 对甲苯磺酸生产厂家

- 对甲苯磺酸

- p-Toluenesulfonic acid

- PARATOLUENE SULPHONIC ACID

- p-tolylsulfonicacid

- PTSA 70

- toluene-4-sulphonic

- Toluene-p-sulfonate

- toluenesulfonicacid,liquid,withmorethan5%freesulfuricacid

- 4-methylbenzene-1-sulfonic acid

- 4-Toluenesulfonicacid

- SULTAMICILLIN IMPURITY B (EP IMPURITY)

- NSC167068

- P-TOLUENESULFONIC ACID [EP IMPURITY]

- p-Tolylsulfonic acid

- AT27303

- 4-toluene sulphonic acid

- 4methylbenzenesulfonic acid

- PARA-TOLUENE SULFONATE

- AS-82150

- p-Toluene-sulfonic acid

- C-250

- 4-methylphenylsulfonic acid

- 4-methylbenzene-sulfonic acid

- 4-methyl-benzene-sulphonic acid

- p-toluenesufonic acid

- Manro PTSA 65 LS

- para-toluene sulfonic acid

- QGV5ZG5741

- p-toluensulfonic acid

- TAYCATOX-300

- Manro PTSA 65 E

- rho-toluenesulfonic acid

- NCIOpen2_002932

- paratoluene-sulfonic acid

- p-Toluene sulfonate

- p- toluenesulfonic acid

- CYZAC-4040

- para-toluene-sulfonic acid

- p-toluene-sulphonic acid

- para-toluenesulfonic acid

- TIZANIDINE HYDROCHLORIDE IMPURITY I (EP IMPURITY)

- NCGC00248146-02

- SCHEMBL34

- para toluenesulphonic acid

- Kyselina p-toluenesulfonova

- 4-methylbenzenesulphonic acid

- NSC 167068

- TosicAcid

- NCGC00248146-03

- MFCD00064387

- SY011236

- Nacure 1040

- 4-methylbenzene sulfonic acid

- NSC2167

- Benzenesulfonic acid, methyl-

- CHEBI:27849

- WLN: WSQR D1

- Toluene sulfonic acid

- toluene p-sulfonic acid

- Kyselina p-toluensulfonova

- 25231-46-3

- p-toluenesuiphonic acid

- toluene p-sulphonic acid

- K-Cure 1040

- NACURE-1040

- InChI=1/C7H8O3S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H,8,9,10

- Ts-OH

- p-Methylbenzenesulfonic acid

- CAS-104-15-4

- SR-01000944854

- Q-200514

- Q285878

- 4-Toluenesulfonic acid

- toluene-p-sulfonic acid

- BDBM50294029

- TosOH

- p-TsOH

- 4-methyl-benzenesulfonic acid

- 2(Or 4)-toluenesulphonic acid

- J-001117

- p-TSA

- pTsOH

- AE-848/00887005

- UNII-QGV5ZG5741

- p-toluyl sulphonic acid

- LISINOPRIL IMPURITY B [EP IMPURITY]

- p-toluenesulfonicacid

- 4-toluenesulphonic acid

- AC-794

- NSC-167068

- HSDB 2026

- DB-050363

- Toluene-4-sulphonic acid

- 4-sulphotoluene

- STL199173

- 4-11-00-00241 (Beilstein Handbook Reference)

- PTS-100

- paratoluene sulfonic acid

- ANASTROZOLE IMPURITY F (EP IMPURITY)

- TIZANIDINE HYDROCHLORIDE IMPURITY I [EP IMPURITY]

- TSU

- NCIOpen2_003096

- DTXCID406701

- Cyzac 4040

- p-tolu-enesulfonic acid

- toluene 4-sulfonic acid

- C06677

- Cyclophil P T S A

- SR-01000944854-1

- 1ST001660

- K-Cure 040

- p-toluensulphonic acid

- p-toluene-sulfonicacid

- AD-3302W

- Manro PTSA 65 H

- Toluen-4-sulfonsaeure

- para-toluenesulphonic acid

- Kyselina p-toluenesulfonova [Czech]

- ACTIVATOR-100T3

- Kyselina p-toluensulfonova [Czech]

- AKOS008966288

- NS00010519

- paratoluenesulphonic acid

- Toluenesulfonic acid (VAN)

- p-Toluolenesulfonic acid

- p-toluenylsulfonic acid

- paratoluensulfonic acid

- 4-methylphenylsulphonic acid

- para-toluensulfonic acid

- p-Toluenesulfonate

- CHEMBL541253

- CS-W019626

- ar-Toluenesulfonic acid

- F1908-0079

- Tosylic acid

- NCGC00248146-01

- p-toluenesulfonic acid (ptsa)

- DRYER-900

- para toluenesulfonic acid

- rho-toluene sulfonic acid

- p-Toluenesulphonic acid

- p-toluene sulfonicacid

- SULTAMICILLIN IMPURITY B [EP IMPURITY]

- 4-TOLUENE-SULFONIC ACID

- p-Methylphenylsulfonic acid

- EC 203-180-0

- Eltesol TSX

- 4-Toluenesulfinic acid sodium salt

- P-TOLUENESULFONIC ACID [MI]

- T0267

- DTXSID0026701

- 4-methyl-benzene sulphonic acid

- p-toluen sulfonic acid

- P-TOLUENESULFONIC ACID (EP IMPURITY)

- paratoluenesulfonic acid

- NSC-2167

- P-Toluene Sulfonic acid(monohydrate)

- BP-31081

- DB03120

- BRN 0472690

- EINECS 203-180-0

- Tos-OH

- NCGC00259913-01

- Tox21_202364

- Benzenesulfonic acid, 4-methyl-

- 4-toluene-sulphonic acid

- para-toluene sulphonic acid

- LISINOPRIL IMPURITY B (EP IMPURITY)

- ANASTROZOLE IMPURITY F [EP IMPURITY]

- 104-15-4

- AI3-26478

- toluene-p-sulphonic acid

- 4-Toluene sulfonic acid

- p -toluenesulfonic acid

- KC-1040

- 4-methyl benzene sulfonic acid

-

- MDL: MFCD00064387

- インチ: 1S/C7H8O3S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H,8,9,10)

- InChIKey: JOXIMZWYDAKGHI-UHFFFAOYSA-N

- ほほえんだ: CC1=CC=C(C=C1)S(=O)(=O)O

計算された属性

- せいみつぶんしりょう: 172.01900

- どういたいしつりょう: 172.019415

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 206

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP 3-AA): 1.7

- 同位体原子数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 54.4

- トポロジー極表面積: 62.8

- 疎水性パラメータ計算基準値(XlogP): 1.7

じっけんとくせい

- 色と性状: 無色単斜板状又は柱状結晶

- 密度みつど: 1.07

- ゆうかいてん: 106~107℃

- ふってん: 116 ºC

- フラッシュポイント: 41 ºC

- 屈折率: 1.3825-1.3845

- ようかいど: DMSO (Slightly), Methanol (Slightly)

- すいようせい: 解体

- PSA: 62.75000

- LogP: 2.32250

- 酸性度係数(pKa): -0.43±0.50(Predicted)

- ようかいせい: エタノールやエーテルに溶けやすく、水や熱ベンゼンに微溶解する

4-methylbenzene-1-sulfonic acid セキュリティ情報

- 危険物輸送番号:2585

- 危険カテゴリコード: R10;R34

- セキュリティの説明: S45-S26-S23

-

危険物標識:

- 包装カテゴリ:III

- ちょぞうじょうけん:かねんりょういき

- セキュリティ用語:8

- 危険レベル:8

- 包装グループ:III

- 包装等級:III

- 危険レベル:8

- リスク用語:R10; R34

4-methylbenzene-1-sulfonic acid 税関データ

- 税関コード:29163990

- 税関データ:

中国税関コード:

2904100000概要:

290410000は、スルホ基の誘導体及びその塩及びエチルエステルのみを含む。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

290410000個のスルホ基のみを含む誘導体、それらの塩、およびエチルエステル。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

4-methylbenzene-1-sulfonic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1065460-10kg |

4-Toluenesulfonic acid |

104-15-4 | 98% | 10kg |

¥3960 | 2023-04-17 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P82190-500g |

Toluene-4-sulfonic acid |

104-15-4 | 500g |

¥328.0 | 2021-09-04 | ||

| Enamine | EN300-16830-5.0g |

4-methylbenzene-1-sulfonic acid |

104-15-4 | 5.0g |

$222.0 | 2023-02-09 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P82190-100g |

Toluene-4-sulfonic acid |

104-15-4 | 100g |

¥158.0 | 2021-09-04 | ||

| Enamine | EN300-16830-10.0g |

4-methylbenzene-1-sulfonic acid |

104-15-4 | 10.0g |

$339.0 | 2023-02-09 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | SA670-500g |

4-methylbenzene-1-sulfonic acid |

104-15-4 | 98% | 500g |

¥103.0 | 2022-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1065460-5kg |

4-Toluenesulfonic acid |

104-15-4 | 98% | 5kg |

¥2992 | 2023-04-17 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | SA670-500g |

4-methylbenzene-1-sulfonic acid |

104-15-4 | 98% | 500g |

¥484.0 | 2023-08-31 | |

| Enamine | EN300-16830-5g |

4-methylbenzene-1-sulfonic acid |

104-15-4 | 90% | 5g |

$222.0 | 2023-09-20 | |

| Enamine | EN300-16830-10g |

4-methylbenzene-1-sulfonic acid |

104-15-4 | 90% | 10g |

$339.0 | 2023-09-20 |

4-methylbenzene-1-sulfonic acid 合成方法

合成方法 1

はんのうじょうけん

リファレンス

合成方法 2

はんのうじょうけん

1.1 Solvents: Methanol , Dichloromethane ; 0 °C; 1 h, 0 °C

リファレンス

- Influence of Anion-Binding Schreiner's Thiourea on DMAP Salts: Synergistic Catalysis toward the Stereoselective Dehydrative Glycosylation from 2-Deoxyhemiacetals, Journal of Organic Chemistry, 2021, 86(1), 1253-1261

合成方法 3

合成方法 4

合成方法 5

はんのうじょうけん

1.1 Solvents: Benzene ; 15 h, reflux

リファレンス

- Characterization of spatially addressable libraries: stereoisomer analysis of tetrahydro-β-carbolines as an example, Journal of Combinatorial Chemistry, 1999, 1(6), 461-466

合成方法 6

はんのうじょうけん

1.1 Solvents: Acetonitrile

リファレンス

- Photochemical formation of methylenecyclopropane analogs. 11. Photochemical elimination of nitrogen from phenyl-substituted 1,4-dihydro-5-imino-5H-tetrazoles. Products of phenyl-substituted tris(imino)methane diradicals, Chemische Berichte, 1985, 118(6), 2164-85

合成方法 7

合成方法 8

合成方法 9

はんのうじょうけん

リファレンス

- Preparation of amino acid-derived intermediates in the synthesis of ACE inhibitors, World Intellectual Property Organization, , ,

合成方法 10

はんのうじょうけん

1.1 Solvents: Toluene ; 100 - 118 °C

リファレンス

- Preparation of novel crystalline η (eta) form of perindopril erbumine, World Intellectual Property Organization, , ,

合成方法 11

はんのうじょうけん

1.1 Solvents: Acetic acid ; rt

1.2 Catalysts: Platinum ; rt

1.3 Reagents: Hydrogen ; 5 bar, rt

1.4 Solvents: Toluene ; reflux

1.2 Catalysts: Platinum ; rt

1.3 Reagents: Hydrogen ; 5 bar, rt

1.4 Solvents: Toluene ; reflux

リファレンス

- Method for synthesis of (2S,3aS,7aS)-perhydroindole-2-carboxylic acid and esters as intermediates in the synthesis of perindopril, European Patent Organization, , ,

合成方法 12

合成方法 13

合成方法 14

合成方法 15

合成方法 16

合成方法 17

合成方法 18

合成方法 19

合成方法 20

合成方法 21

合成方法 22

合成方法 23

はんのうじょうけん

リファレンス

- Corrigendum to "Sustained localized presentation of RNA interfering molecules from in situ forming hydrogels to guide stem cell osteogenic differentiation" [Biomaterials 35/24 (2014) 6278-6286] [Erratum to document cited in CA161:090975], Biomaterials, 2017, 125,

合成方法 24

合成方法 25

合成方法 26

はんのうじょうけん

1.1 Reagents: Sulfuric acid

リファレンス

Studies on the sulfonation of o-iodotoluene

,

Kinki Daigaku Kogakubu Kenkyu Hokoku,

1985,

19,

27-32

合成方法 27

はんのうじょうけん

1.1 Solvents: Toluene ; reflux

リファレンス

Microwave-Enhanced Copper-Catalyzed N-Arylation of Free and Protected Amino Acids in Water

,

Journal of Combinatorial Chemistry,

2007,

9(2),

204-209

合成方法 28

合成方法 29

はんのうじょうけん

1.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C

1.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C

2.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt

1.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C

2.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt

リファレンス

Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease

,

Journal of Organic Chemistry,

2005,

70(15),

5869-5879

合成方法 30

はんのうじょうけん

1.1 Solvents: Methanol ; 50 °C

2.1 Reagents: Sodium hydroxide , Potassium chloride Catalysts: Subtilisin Solvents: Acetone , Water ; 91 h, pH 8.1 - 8.3, 35 - 37 °C

2.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt

3.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt

2.1 Reagents: Sodium hydroxide , Potassium chloride Catalysts: Subtilisin Solvents: Acetone , Water ; 91 h, pH 8.1 - 8.3, 35 - 37 °C

2.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt

3.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt

リファレンス

Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease

,

Journal of Organic Chemistry,

2005,

70(15),

5869-5879

合成方法 31

はんのうじょうけん

1.1 Reagents: Triethylamine , Sodium sulfate Solvents: tert-Butyl methyl ether ; 0.17 h, 5 °C; 24 h, rt

2.1 Reagents: Lithium tert-butoxide Solvents: Toluene

2.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt

2.3 Reagents: Sodium hydroxide Solvents: tert-Butyl methyl ether , Water ; pH 12 - 13

2.4 overnight, rt; 2 h, 60 °C

3.1 Reagents: Sodium hydroxide , Potassium chloride Catalysts: Subtilisin Solvents: Acetone , Water ; 91 h, pH 8.1 - 8.3, 35 - 37 °C

3.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt

4.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C

4.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C

5.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt

2.1 Reagents: Lithium tert-butoxide Solvents: Toluene

2.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt

2.3 Reagents: Sodium hydroxide Solvents: tert-Butyl methyl ether , Water ; pH 12 - 13

2.4 overnight, rt; 2 h, 60 °C

3.1 Reagents: Sodium hydroxide , Potassium chloride Catalysts: Subtilisin Solvents: Acetone , Water ; 91 h, pH 8.1 - 8.3, 35 - 37 °C

3.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt

4.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C

4.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C

5.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt

リファレンス

Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease

,

Journal of Organic Chemistry,

2005,

70(15),

5869-5879

合成方法 32

はんのうじょうけん

1.1 Reagents: Sodium hydroxide , Potassium chloride Catalysts: Subtilisin Solvents: Acetone , Water ; 91 h, pH 8.1 - 8.3, 35 - 37 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt

2.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt

2.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt

リファレンス

Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease

,

Journal of Organic Chemistry,

2005,

70(15),

5869-5879

合成方法 33

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 0.75 h, 24 °C; 22 h, 20 °C

2.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C

2.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C

3.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt

2.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C

2.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C

3.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt

リファレンス

Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease

,

Journal of Organic Chemistry,

2005,

70(15),

5869-5879

合成方法 34

はんのうじょうけん

1.1 Reagents: Lithium tert-butoxide Solvents: Toluene

1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt

1.3 Reagents: Sodium hydroxide Solvents: tert-Butyl methyl ether , Water ; pH 12 - 13

1.4 overnight, rt; 2 h, 60 °C

2.1 Reagents: Sodium hydroxide , Potassium chloride Catalysts: Subtilisin Solvents: Acetone , Water ; 91 h, pH 8.1 - 8.3, 35 - 37 °C

2.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt

3.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C

3.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C

4.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt

1.3 Reagents: Sodium hydroxide Solvents: tert-Butyl methyl ether , Water ; pH 12 - 13

1.4 overnight, rt; 2 h, 60 °C

2.1 Reagents: Sodium hydroxide , Potassium chloride Catalysts: Subtilisin Solvents: Acetone , Water ; 91 h, pH 8.1 - 8.3, 35 - 37 °C

2.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt

3.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C

3.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C

4.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt

リファレンス

Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease

,

Journal of Organic Chemistry,

2005,

70(15),

5869-5879

合成方法 35

はんのうじょうけん

1.1 Reagents: Sodium hydroxide , Potassium chloride Catalysts: Subtilisin Solvents: Acetone , Water ; 91 h, pH 8.1 - 8.3, 35 - 37 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt

2.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C

2.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C

3.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt

2.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C

2.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C

3.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt

リファレンス

Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease

,

Journal of Organic Chemistry,

2005,

70(15),

5869-5879

合成方法 36

はんのうじょうけん

1.1 Solvents: Benzene ; reflux

リファレンス

Using Peptidic Inhibitors to Systematically Probe the S1' Site of Caspase-3 and Caspase-7

,

Organic Letters,

2005,

7(16),

3529-3532

合成方法 37

はんのうじょうけん

1.1 Solvents: Toluene ; 24 h, reflux

リファレンス

Design, synthesis, and evaluation of cystargolide-based β-lactones as potent proteasome inhibitors

,

European Journal of Medicinal Chemistry,

2018,

157,

962-977

合成方法 38

合成方法 39

はんのうじょうけん

リファレンス

- Synthesis of analogs of K-582A, an antibiotic heptapeptide, International Journal of Peptide & Protein Research, 1985, 25(6), 640-7

合成方法 40

はんのうじょうけん

1.1 Solvents: Acetonitrile , Tetrahydrofuran ; 2 h, 50 - 60 °C; 50 °C → reflux; 70 - 80 °C

リファレンス

- Treatment of cystic fibrosis or the symptoms associatedd with cystic fibrosis, United States, , ,

合成方法 41

はんのうじょうけん

1.1 Solvents: Acetonitrile , Tetrahydrofuran ; rt → 37 °C; 33 - 37 °C

リファレンス

- Preparation of N-[4-chloro-2-hydroxy-3-(piperazine-1-sulfonyl)phenyl]-N'-(2-chloro-3-fluorophenyl)urea for treatment of cystic fibrosis, World Intellectual Property Organization, , ,

合成方法 42

はんのうじょうけん

リファレンス

- IL-8 receptor antagonist, World Intellectual Property Organization, , ,

合成方法 43

はんのうじょうけん

1.1 Solvents: Toluene ; 100 - 118 °C

リファレンス

- Preparation of novel crystalline form of perindopril erbumine monohydrate, World Intellectual Property Organization, , ,

合成方法 44

はんのうじょうけん

リファレンス

- Racemate separation of optically active bicyclic imino-α-carboxylic acids, Federal Republic of Germany, , ,

合成方法 45

はんのうじょうけん

1.1 Solvents: Toluene ; rt → 110 °C; 14 h, 110 °C

リファレンス

- Preparation of perindopril tert-butylamine salt, China, , ,

合成方法 46

はんのうじょうけん

リファレンス

- Configuration and preferential solid-state conformations of perindoprilat (S-9780). Comparison with the crystal structures of other ACE inhibitors and conclusions related to structure-activity relationships, Journal of Medicinal Chemistry, 1991, 34(2), 663-9

合成方法 47

はんのうじょうけん

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene

リファレンス

- Method for synthesis of (2S,3aS,7aS)-perhydroindole-2-carboxylic acid and esters as intermediates in the synthesis of perindopril, European Patent Organization, , ,

合成方法 48

はんのうじょうけん

リファレンス

- Preparation of perindopril via acylation of perhydroindolecarboxylate with N-[(ethoxycarbonyl)butyl]alanine, European Patent Organization, , ,

合成方法 49

はんのうじょうけん

1.1 Solvents: Toluene ; 60 °C; 1 h, 60 °C

リファレンス

- Co-initiated hyperbranched-polydendron building blocks for the direct nanoprecipitation of dendron-directed patchy particles with heterogeneous surface functionality, Polymer Chemistry, 2018, 9(14), 1767-1771

合成方法 50

合成方法 51

合成方法 52

合成方法 53

合成方法 54

はんのうじょうけん

1.1 Solvents: Toluene ; heated

1.2 Solvents: Toluene ; heated; rt

1.2 Solvents: Toluene ; heated; rt

リファレンス

- UV-cured hyperbranched polyester polythiol(H20-SH)-epoxy acrylate networks: Preparation, thermal and mechanical properties, Journal of Macromolecular Science, 2017, 54(10), 662-668

合成方法 55

合成方法 56

合成方法 57

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Ethanol

1.2 Reagents: Ammonium hydroxide Solvents: Water

1.2 Reagents: Ammonium hydroxide Solvents: Water

リファレンス

Identification, Synthesis, and Strategy for the Reduction of Potential Impurities Observed in Dabigatran Etexilate Mesylate Processes

,

Organic Process Research & Development,

2014,

18(6),

744-750

合成方法 58

はんのうじょうけん

1.1 Solvents: Ethanol ; 2 h, 60 °C; 6 h, 60 °C → 25 °C; 18 h, rt

2.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 0.75 h, 24 °C; 22 h, 20 °C

3.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C

3.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C

4.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt

2.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 0.75 h, 24 °C; 22 h, 20 °C

3.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C

3.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C

4.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt

リファレンス

Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease

,

Journal of Organic Chemistry,

2005,

70(15),

5869-5879

合成方法 59

はんのうじょうけん

1.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt

リファレンス

Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease

,

Journal of Organic Chemistry,

2005,

70(15),

5869-5879

合成方法 60

はんのうじょうけん

1.1 Reagents: Lithium tert-butoxide Solvents: Toluene

1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water

2.1 Solvents: Ethanol ; 2 h, 60 °C; 6 h, 60 °C → 25 °C; 18 h, rt

3.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 0.75 h, 24 °C; 22 h, 20 °C

4.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C

4.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C

5.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water

2.1 Solvents: Ethanol ; 2 h, 60 °C; 6 h, 60 °C → 25 °C; 18 h, rt

3.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 0.75 h, 24 °C; 22 h, 20 °C

4.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C

4.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C

5.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt

リファレンス

Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease

,

Journal of Organic Chemistry,

2005,

70(15),

5869-5879

合成方法 61

はんのうじょうけん

1.1 Reagents: Lithium tert-butoxide Solvents: Toluene

1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt

1.3 Reagents: Sodium hydroxide Solvents: tert-Butyl methyl ether , Water ; pH 12 - 13

1.4 overnight, rt; 2 h, 60 °C

2.1 Reagents: Sodium hydroxide , Potassium chloride Catalysts: Subtilisin Solvents: Acetone , Water ; 91 h, pH 8.1 - 8.3, 35 - 37 °C

2.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt

3.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt

1.3 Reagents: Sodium hydroxide Solvents: tert-Butyl methyl ether , Water ; pH 12 - 13

1.4 overnight, rt; 2 h, 60 °C

2.1 Reagents: Sodium hydroxide , Potassium chloride Catalysts: Subtilisin Solvents: Acetone , Water ; 91 h, pH 8.1 - 8.3, 35 - 37 °C

2.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt

3.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt

リファレンス

Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease

,

Journal of Organic Chemistry,

2005,

70(15),

5869-5879

4-methylbenzene-1-sulfonic acid Raw materials

- methyl 4-methylbenzene-1-sulfonate

- Glycine ethyl ester monohydrochloride

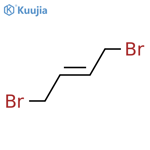

- (2E)-1,4-Dibromo-2-butene

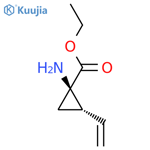

- ethyl (1R,2S)-1-amino-2-vinyl-cyclopropanecarboxylate

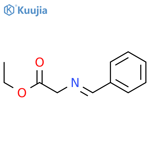

- Glycine, N-(phenylmethylene)-, methyl ester, (E)-

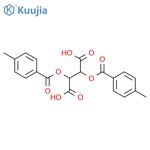

- (+)-O,O’-Di-p-toluoyl-D-tartaric Acid

- (1R,2S)-1-(tert-Butoxy)carbonylamino-2-ethenyl-cyclopropanecarboxylic acid ethyl ester

- 1,1-Dimethylethyl N-[4-[[6-chloro-3-[[[(2-chloro-3-fluorophenyl)amino]carbonyl]amino]-2-hydroxyphenyl]sulfonyl]-1-piperazinyl]carbamate

- 4-[[6-Chloro-3-[N'-(2-chloro-3-fluorophenyl)ureido]-2-hydroxyphenyl]sulfonyl]piperazine-1-carboxylic acid tert-butyl ester

- (1R,2S)-Methyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate

- Benzyl alcohol

- D-Tyrosine

- Di-tert-butyl dicarbonate

- (2S,3AS,7aS)-Octahydroindole-2-carboxylic acid

- 4-methylbenzene-1-sulfonic acid

- 2-Iodotoluene

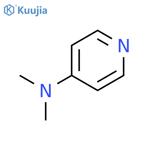

- 2-methyl-2H-indazol-3-amine

- 1H-Indole-2-carboxylic acid, 2,3,4,5,6,7-hexahydro-, phenylmethyl ester, (2S)-

- L-Valine

- Cap B2 Solution [2,6-Lutidine-Acetonitrile (6:4)]

- Deacetamidine Cyano Dabigatran Ethyl Ester

- methyl (1R,2S)-1-(tert-butoxycarbonylamino)-2-vinyl-cyclopropanecarboxylate

- Cyclopropanecarboxylicacid, 1-amino-2-ethenyl-, ethyl ester, (1R,2S)-rel-

- (1R,2S)-Ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate

- 4-Dimethylaminopyridine

- L-Leucine

- p-Toluenesulfonic acid monohydrate

- Benzaldehyde

- ethyl (E)-2-(benzylideneamino)acetate

4-methylbenzene-1-sulfonic acid Preparation Products

- 5-iodo-2-methyl-benzenesulfonic acid (103675-62-3)

- H-Leu-allyl ester·p-tosylate (45012-62-2)

- Elubrixin (688763-64-6)

- benzyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate (97984-62-8)

- o-Toluenesulfonic Acid (88-20-0)

- 4-methylbenzene-1-sulfonic acid (104-15-4)

- Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate (429658-95-7)

- Benzenesulfonic acid, 3-iodo-4-methyl- (103675-61-2)

- 2H-Indazol-3-amine, N,2-dimethyl- (97990-15-3)

- Cap B2 Solution [2,6-Lutidine-Acetonitrile (6:4)] (108-48-5)

- Methyl 3-aminopropanoate (4138-35-6)

- (1R,2S)-1-Amino-2-ethenylcyclopropanecarboxylic acid methyl ester (681260-04-8)

- 4-Dimethylaminopyridine (1122-58-3)

- 1H-Indole-2-carboxylicacid, octahydro-, phenylmethyl ester, (2S,3aS,7aS)- (83508-14-9)

- 3-methylbenzene-1-sulfonic acid (617-97-0)

- prop-2-en-1-yl (2S)-2-amino-3-methylbutanoate (88224-01-5)

4-methylbenzene-1-sulfonic acid サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:104-15-4)对甲苯磺酸

注文番号:LE8557935

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:47

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:104-15-4)p-Toluenesulfonic acid

注文番号:LE19272

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:21

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:104-15-4)p-Toluenesulfonic Acid

注文番号:LE2552

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:42

価格 ($):discuss personally

4-methylbenzene-1-sulfonic acid 関連文献

-

Congmin Wang,Wenjia Zhao,Haoran Li,Liping Guo Green Chem. 2009 11 843

-

L. W?ckel,A. Seifert,C. Mende,I. Roth-Panke,L. Kroll,S. Spange Polym. Chem. 2017 8 404

-

Kumaresh Ghosh,Tanushree Sen,Amarendra Patra New J. Chem. 2010 34 1387

-

Geetha Bolla,Ashwini Nangia CrystEngComm 2018 20 6394

-

Sudipta Ponra,K. C. Majumdar RSC Adv. 2016 6 37784

104-15-4 (4-methylbenzene-1-sulfonic acid) 関連製品

- 5138-90-9(Sodium 4-chlorobenzenesulfonate)

- 77-92-9(Citric acid)

- 57-11-4(octadecanoic acid)

- 70-55-3(4-methylbenzene-1-sulfonamide)

- 80-18-2(Methyl benzenesulfonate)

- 80-40-0(Ethyl p-toluenesulfonate)

- 39819-65-3(Nickel(II) Benzenesulfonate)

- 121-47-1(Metanilic acid)

- 515-46-8(Ethyl benzenesulfonate)

- 6214-18-2(Isopropyl benzenesulfonate)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

(CAS:104-15-4)

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:104-15-4)p-Toluenesulfonic acid

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ